(S)-Isothipendyl
Description
Properties
CAS No. |
183287-72-1 |
|---|---|
Molecular Formula |
C24H24NOP |
Origin of Product |
United States |
Contextualization Within Thipendyl and Phenothiazine Research
(S)-Isothipendyl belongs to the phenothiazine (B1677639) family, a group of heterocyclic organic compounds characterized by a S(C₆H₄)₂NH chemical structure googleapis.com. This class of compounds holds a significant place in the history of medicinal chemistry, often regarded as a prototypical pharmaceutical lead structure due to its diverse biological activities googleapis.commichberk.com.
The foundational research into phenothiazines dates back to the mid-19th century. Heinrich August Bernthsen synthesized phenothiazine in 1883, following Heinrich Caro's synthesis of methylene (B1212753) blue, a phenothiazine derivative, in 1876 googleapis.compatsnap.comnih.gov. Early applications included histochemical staining by Paul Ehrlich michberk.compatsnap.com. The 1940s and 1950s marked a pivotal period for phenothiazine research, with the development of promethazine, an antihistamine, and chlorpromazine, an antipsychotic googleapis.compatsnap.comgoogle.com. These discoveries revolutionized the fields of allergy treatment and psychiatry, respectively, opening the door for extensive systematic research into phenothiazine derivatives googleapis.compatsnap.comgoogle.com.
Phenothiazine derivatives exhibit a wide array of biological properties. Beyond their well-known antihistaminic and antipsychotic activities, they have been investigated for antimicrobial, antiviral, antiprotozoal, antifungal, and anticancer effects michberk.compatsnap.com. Studies have also explored the structure-activity relationships of phenothiazine drugs, indicating that interactions between the side chain amino group and the 2-substituent on ring A can promote a conformation that mimics dopamine (B1211576), which is relevant to their antipsychotic activity rsc.org.
Isothipendyl (B1672624) is specifically classified as an azaphenothiazine derivative, being a 10-dialkylaminoalkyl derivative within the 1-aza series of pyridobenzothiazines nih.govlibretexts.orgmpdkrc.edu.in. Prothipendyl is another compound belonging to this same 1-aza series of pyridobenzothiazines mpdkrc.edu.indrugbank.com. Both Isothipendyl and Prothipendyl are recognized for their antihistaminic and anticholinergic properties nih.govlibretexts.orgmpdkrc.edu.in.
Historical Trajectories of S Isothipendyl Investigation
Isothipendyl (B1672624) hydrochloride received its first approval in 1957, marking its entry into pharmacological use researchgate.net. It was identified as a first-generation antihistamine early in its history researchgate.netsmolecule.comwikipedia.org. Research on Isothipendyl has consistently explored its utility, primarily as an antipruritic agent for relieving itching nih.govdrugbank.comresearchgate.netsmolecule.comwikipedia.orguni-mysore.ac.in. Its applications have extended to topical formulations for conditions such as insect bites and allergic skin reactions nih.govdrugbank.comsmolecule.comwikipedia.orguni-mysore.ac.in. While Isothipendyl has been a subject of ongoing research since its initial introduction, the focus of more recent pharmacological studies has often shifted towards newer antihistaminic compounds wikipedia.org. Historical investigations also include its application as a reagent in analytical chemistry, such as in spectrophotometric determinations smolecule.comgoogle.com.
Molecular Interactions and Mechanistic Elucidation of S Isothipendyl
Ligand-Target Binding Kinetics and Thermodynamics
The interaction of (S)-Isothipendyl with its protein targets is characterized by specific binding affinities and thermodynamic profiles that govern the stability and nature of the ligand-protein complex.
This compound is established as a potent antagonist of the histamine (B1213489) H1 receptor. medchemexpress.commedchemexpress.com This competitive binding to the H1 receptor blocks the action of endogenous histamine, which is central to its antihistaminic effects. smpdb.ca The inhibitory concentration (IC₅₀) of Isothipendyl (B1672624) at the H1 receptor has been reported as 24 nM, indicating a high affinity for this target. ncats.io
As a phenothiazine-related compound, this compound is also part of a class of molecules known to interact with dopamine (B1211576) receptors. google.comresearchgate.net Specifically, phenothiazine (B1677639) derivatives often exhibit antagonist activity at the Dopamine D2 receptor. googleapis.comgoogleapis.com However, specific binding affinity data, such as Kᵢ or IC₅₀ values for this compound at the Dopamine D2 receptor, are not prominently available in the reviewed scientific literature.
Site-directed mutagenesis is a powerful technique for identifying specific amino acid residues within a receptor's binding pocket that are critical for ligand interaction. google.com Computational models predicting the binding of isothipendyl to the human histamine H1 receptor have been developed and subsequently evaluated using site-directed mutagenesis experiments. smpdb.ca This approach helps to validate the accuracy of the predicted binding models. However, the specific outcomes of these experiments—detailing which particular amino acid mutations alter the binding affinity of this compound—are not available in the accessed literature. Therefore, a detailed characterization of the binding site through this method cannot be provided.
The binding of drugs to serum proteins like albumin is a critical factor in their distribution and bioavailability. The interaction between isothipendyl hydrochloride (IPH) and bovine serum albumin (BSA), a model transport protein, has been investigated using spectroscopic techniques. Current time information in Tokyo, JP.
Fluorescence spectroscopy studies revealed that IPH quenches the intrinsic fluorescence of BSA, indicating a binding interaction. Current time information in Tokyo, JP. The analysis of thermodynamic parameters at different temperatures showed that the enthalpy change (ΔH°) and entropy change (ΔS°) were both positive. This suggests that hydrophobic forces play a major role in the binding process between isothipendyl and BSA. medchemexpress.comCurrent time information in Tokyo, JP. The binding process is spontaneous, as indicated by a negative Gibbs free energy change (ΔG°). medchemexpress.com
Furthermore, circular dichroism (CD) spectroscopy showed that the binding of isothipendyl induces conformational changes in BSA. Specifically, the α-helical content of the protein was found to decrease significantly from 66.4% in its free form to 39.1% when bound to isothipendyl. Current time information in Tokyo, JP. Based on Förster's theory of non-radiation energy transfer, the binding distance (r) between the donor (BSA) and the acceptor (isothipendyl) was calculated to be 2.21 nm. Current time information in Tokyo, JP.
Table 1: Thermodynamic Parameters for the Interaction of Isothipendyl with Bovine Serum Albumin (BSA)
| Thermodynamic Parameter | Value/Interpretation | Primary Driving Force | Reference |
|---|---|---|---|
| ΔH° (Enthalpy Change) | Positive | Hydrophobic Interactions | medchemexpress.comCurrent time information in Tokyo, JP. |
| ΔS° (Entropy Change) | Positive | ||
| ΔG° (Gibbs Free Energy Change) | Negative | Spontaneous Process | medchemexpress.com |
Enzymatic Target Modulation and Inhibition Mechanisms
Beyond receptor antagonism, the interaction of small molecules with enzymes can define additional pharmacological effects through the modulation of catalytic activity.
While this compound is well-characterized as a receptor antagonist, detailed studies on its role as an enzyme inhibitor are limited in the available literature. Compounds of this class can be metabolized by the cytochrome P450 (CYP450) family of enzymes. google.comwordpress.com Isothipendyl has been included in datasets used to predict drug-drug interactions mediated by CYP450 isoforms. google.com However, specific research detailing the enzyme kinetics—such as the Michaelis constant (Kₘ), maximum velocity (Vₘₐₓ), or the inhibition constant (Kᵢ)—and the classification of inhibition (e.g., competitive, non-competitive) for this compound with any specific enzyme is not found in the searched scientific reports.
Molecular dynamics (MD) simulations provide computational insights into the dynamic interactions between a ligand and its target protein at an atomic level. wdh.ac.idebi.ac.uk Such simulations can reveal how a ligand or inhibitor orients itself within an active site and the stability of the interactions over time. While MD simulations have been employed to study the interactions of other antihistamines with various receptors, nih.gov specific studies utilizing this technique to elucidate the active site interactions of this compound with either the H1 receptor or any enzymatic target were not identified in the conducted search.
Theoretical Inhibition of Xanthine (B1682287) Oxidase
This compound's potential as a xanthine oxidase (XO) inhibitor is an area of theoretical exploration. Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. chemrxiv.orgmdpi.com Elevated levels of uric acid are associated with conditions like gout. chemrxiv.org Inhibition of XO is a key therapeutic strategy for managing hyperuricemia. mdpi.combiorxiv.org
Theoretical studies, often employing computational methods like molecular docking, investigate the binding affinity and interaction of potential inhibitors with the active site of XO. biorxiv.org The active site of XO contains a molybdenum cofactor (MoCo) which is crucial for its catalytic activity. chemrxiv.org Inhibitors can interact with this site through various non-covalent interactions. The effectiveness of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). biorxiv.org For instance, studies on other compounds have shown that flavonoids can be potent inhibitors of XO, with some demonstrating stronger inhibition than the standard drug, allopurinol. mdpi.com The inhibitory mechanism can be of different types, such as mixed-type inhibition, as observed with compounds like 1-O-methyl chrysophanol. biorxiv.org
Table 1: Theoretical Inhibition Parameters for Selected Xanthine Oxidase Inhibitors
| Compound | IC50 (µM) | Ki (µM) | Type of Inhibition |
| 1-O-methyl chrysophanol | 24.8 ± 0.072 | 2.218 ± 0.3068 | Mixed-type |
| Allopurinol | - | - | Competitive |
| Phytic Acid | ~6 (superoxide generation) | - | - |
| Defatted Chloroform Extract of D. kaki | 25.98 µg/mL | - | - |
This table presents data for known XO inhibitors to provide context for the parameters used in such studies. Data for this compound is not available.
Theoretical Inhibition of Checkpoint Kinase-1
Checkpoint Kinase-1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response, particularly in the S and G2-M checkpoints of the cell cycle. oncotarget.com Inhibition of Chk1 is a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents. oncotarget.comnih.gov
Theoretical studies on Chk1 inhibitors often involve structure-guided drug design and computational modeling to identify compounds that can effectively bind to the ATP-binding pocket of the kinase. oncotarget.comresearchgate.net These studies aim to predict the binding affinity and selectivity of the inhibitor. For example, the inhibitor V158411 was identified through such methods and demonstrated potent inhibition of Chk1 with an IC50 of 4.4 nM. oncotarget.com Computational approaches can also be used to screen existing drugs for new potential as Chk1 inhibitors, a process known as drug re-profiling. researchgate.net
The interaction of a theoretical inhibitor like this compound with Chk1 would be analyzed for its ability to form key interactions with residues in the active site, leading to the abrogation of the cell cycle checkpoint. oncotarget.com Successful inhibition leads to increased DNA damage and cell death in cancer cells. oncotarget.comsemanticscholar.org The efficacy of Chk1 inhibitors can be enhanced when used in combination with other treatments like low-dose hydroxyurea, which can promote an anti-tumor immune response. mdpi.com
Intracellular Signaling Pathway Perturbations (In Vitro Models)
G-Protein Coupled Receptor Coupling and Effector Systems
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that regulate a vast array of intracellular signaling pathways. aimspress.combiorxiv.org Upon ligand binding, GPCRs undergo conformational changes that facilitate the activation of heterotrimeric G proteins, which in turn modulate the activity of downstream effector enzymes and ion channels. aimspress.com
In vitro models are essential for dissecting the specifics of GPCR coupling and the resulting cellular responses. biorxiv.orgbiorxiv.orgnih.gov These models often utilize recombinant systems where a specific GPCR is expressed in a host cell line, allowing for the detailed study of its signaling properties. plos.org For instance, luciferase reporter assays can be used to detect the constitutive activity of GPCRs and their coupling to different G protein subtypes (Gs, Gq, Gi/o, and G12/13). biorxiv.orgbiorxiv.orgnih.gov
The interaction of a compound like this compound with a GPCR would be characterized by its ability to either activate (agonist) or block (antagonist) the receptor. This interaction can be quantified by measuring downstream signaling events, such as changes in intracellular second messengers like cAMP or calcium. plos.org For example, the activation of a Gq-coupled receptor leads to an increase in intracellular calcium concentration. plos.org The study of orphan GPCRs, whose endogenous ligands are unknown, is a significant area of research where these in vitro techniques are applied to identify new drug targets. biorxiv.orgbiorxiv.orgnih.gov
Ion Channel Modulation in Recombinant Systems
Ion channels are pore-forming membrane proteins that allow the passage of ions across cell membranes, playing a fundamental role in cellular electrophysiology. wdh.ac.id Recombinant systems, where specific ion channels are expressed in host cells like Human Embryonic Kidney (HEK293) cells, are powerful tools for studying the modulation of these channels by chemical compounds. nih.gov
These systems allow for the precise measurement of ion channel activity using techniques like patch-clamp recording. nih.gov The effect of a compound like this compound on a specific ion channel would be assessed by its ability to either enhance or block the flow of ions through the channel. This can be observed as a change in the membrane potential of the cell. nih.gov The direct electrical interfacing of recombinant ion channels with semiconductor chips represents a technological advancement for high-throughput screening of ion channel modulators. nih.gov
Allosteric Modulation and Conformational Dynamics
Allosteric modulation refers to the regulation of a protein's activity by the binding of a modulator to a site other than the protein's active site, known as an allosteric site. elifesciences.orgbiorxiv.org This binding event induces a conformational change in the protein, which in turn alters its function. elifesciences.orgresearchgate.netfrontiersin.org The study of allosteric modulation and the associated conformational dynamics is crucial for understanding the intricate mechanisms of protein regulation and for the development of novel therapeutics. elifesciences.orgbiorxiv.org
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the conformational dynamics of proteins and the allosteric effects of ligand binding. biorxiv.orgresearchgate.netfrontiersin.org These simulations can reveal how the binding of an allosteric modulator can influence the protein's structural ensemble and its functional state. frontiersin.org For example, in the context of GPCRs, allosteric modulators can fine-tune the receptor's response to its endogenous ligand. elifesciences.org Similarly, allosteric inhibitors of kinases can offer greater selectivity compared to inhibitors that target the highly conserved ATP-binding site. biorxiv.org The conformational dynamics of a protein, such as the transitions between active and inactive states, are often intrinsically present and can be stabilized by the binding of allosteric modulators. elifesciences.org
Structure Activity Relationship Sar Studies and Computational Chemistry of S Isothipendyl Analogs
Elucidation of Key Pharmacophoric Features and Bioisosteric Replacements
A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov For H1-antihistamines like (S)-Isothipendyl, the general pharmacophore model includes key features derived from its structural class.
Key Pharmacophoric Features:
The classical pharmacophore for first-generation H1-antihistamines, including the phenothiazine (B1677639) class to which Isothipendyl (B1672624) belongs, consists of several key components:
Two Aromatic Rings (Ar1, Ar2): A diaryl substitution is crucial for significant affinity to the H1 receptor. ramauniversity.ac.in In this compound, these are represented by the fused rings of the azaphenothiazine core. Optimal activity is often dependent on the co-planarity of these rings. ramauniversity.ac.in
A Spacer Group (X): This moiety connects the aromatic core to a terminal amino group. In the case of this compound, this is a propyl chain. The nature of this spacer (e.g., carbon, oxygen, nitrogen) influences the compound's classification and properties. ramauniversity.ac.in
A Terminal Tertiary Amine Group (NRR'): A tertiary amine is considered essential for maximum activity. This group is typically protonated at physiological pH, allowing for a crucial ionic interaction with a conserved aspartate residue (Asp107) in the binding pocket of the H1 receptor. ramauniversity.ac.innih.gov
Pharmacophore models can be generated through ligand-based or structure-based approaches. nih.gov Ligand-based methods derive a common feature model from a set of known active molecules, while structure-based methods utilize the known 3D structure of the target protein, such as the crystal structure of the histamine (B1213489) H1 receptor (PDB ID: 3RZE). nih.govnih.gov
Bioisosteric Replacements:
Bioisosterism involves the substitution of atoms or groups within a molecule with other chemically similar atoms or groups to create a new compound with similar or improved biological properties. cambridgemedchemconsulting.com This strategy is widely used in medicinal chemistry to enhance potency, alter selectivity, improve metabolic stability, or reduce toxicity. nih.govresearchgate.net
For this compound analogs, bioisosteric replacements could be explored at several positions:
Azaphenothiazine Core: The nitrogen atom in the pyridine (B92270) ring of the azaphenothiazine core is a key distinguishing feature from simple phenothiazines. Altering the position or number of nitrogen atoms within the tricyclic system can modulate electronic distribution and receptor interaction. researchgate.netnih.gov Replacing one of the benzene (B151609) rings with other heterocyclic systems like pyrimidine (B1678525) or pyrazine (B50134) is another potential modification. nih.gov
Alkyl Spacer: The ethylene (B1197577) or propylene (B89431) chain can be modified. For instance, introducing branching can alter potency; promethazine, a related phenothiazine, is more potent than its non-branched equivalent. ramauniversity.ac.in
Substituents on the Aromatic Rings: The aromatic rings of the azaphenothiazine nucleus can be substituted with different groups (e.g., halogens, alkyls) to modify lipophilicity and electronic properties, thereby influencing pharmacokinetics and pharmacodynamics.
Table 1: Examples of Potential Bioisosteric Replacements in this compound Analogs
| Original Group/Atom | Potential Bioisostere | Rationale for Replacement |
|---|---|---|
| Phenyl Ring (in core) | Pyridyl, Thienyl | Modulate electronic properties and potential for new interactions. cambridgemedchemconsulting.com |
| -CH2- (in spacer) | -O-, -S-, -NH- | Alter chain flexibility, polarity, and metabolic stability. cambridgemedchemconsulting.com |
| -CH3 (on amine) | -CD3 (Deuterated) | Reduce rate of metabolism via kinetic isotope effect. cambridgemedchemconsulting.com |
| Hydrogen (on ring) | Fluorine | Block metabolic oxidation sites, modulate pKa of nearby groups. cambridgemedchemconsulting.com |
| Carbon (in core) | Silicon | Explore changes in bond angles and lipophilicity. |
Design Principles for Novel this compound-Related Research Probes
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a biological system. nih.govolemiss.edu The design of novel research probes based on the this compound scaffold follows several key principles aimed at creating tools for target validation, imaging, or affinity-based protein profiling.
Core Design Principles:
Maintain High Affinity and Selectivity: The probe must retain the essential pharmacophoric features of this compound to ensure potent and selective binding to the histamine H1 receptor. The azaphenothiazine core and the protonatable tertiary amine are critical for this.
Incorporate a Reporter Group: A detectable tag is attached to the molecule. This can be a fluorophore for imaging applications, a biotin (B1667282) tag for affinity purification, or a radioisotope for radioligand binding assays.
Utilize a Linker: A linker or spacer is often required to connect the reporter group to the core pharmacophore. This linker must be carefully designed so as not to interfere with the binding of the pharmacophore to the receptor. Its length and composition are optimized to position the reporter group appropriately.
Introduce a Reactive Group (for Covalent Probes): For activity-based protein profiling, a reactive moiety (warhead) can be incorporated. This group forms a covalent bond with a nearby residue in the binding site, allowing for permanent labeling of the target protein.
Modular Synthesis Strategies:
Modern probe design often employs modular synthesis, where the core ligand, linker, and reporter tag are synthesized separately and then combined in the final steps. nih.gov This approach allows for the rapid generation of a library of probes with different tags or linkers to identify the optimal tool for a given experiment. "Click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, is a common and efficient method for the final conjugation step. ljmu.ac.uk
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical correlation between the chemical properties of a series of compounds and their biological activities. nih.govnih.gov A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. researchgate.net
For a series of this compound analogs, a QSAR study would involve these steps:
Data Set Preparation: A series of analogs with experimentally determined binding affinities (e.g., IC50 or Ki values) for the H1 receptor is compiled. This dataset is divided into a training set to build the model and a test set to validate its predictive power. nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure and properties.
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors (independent variables) with biological activity (dependent variable).
Model Validation: The model's predictive ability is assessed using the test set and statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a predictive model. nih.gov
Table 2: Common Descriptor Classes Used in QSAR Studies
| Descriptor Class | Examples | Information Provided |
| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition |
| Topological (2D) | Connectivity Indices, Shape Indices | Atomic arrangement and branching |
| Geometric (3D) | Molecular Surface Area, Volume | 3D shape and size |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity, polarizability |
| Electronic | Dipole Moment, HOMO/LUMO energies | Electronic charge distribution |
For H1-antihistamines, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov These methods generate 3D contour maps that visualize regions where steric bulk, positive/negative electrostatic potential, or hydrophobicity are predicted to increase or decrease biological activity, providing direct visual cues for structural modification. researchgate.net
Computational Chemistry Approaches
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, such as the histamine H1 receptor) to form a stable complex. nih.govscispace.com The primary goals are to predict the binding mode and estimate the binding affinity.
The process involves:
Preparation of Receptor and Ligand: The 3D structure of the histamine H1 receptor is obtained, typically from the Protein Data Bank (PDB ID: 3RZE). nih.gov The structure of the this compound analog is generated and its energy is minimized.
Docking Simulation: A search algorithm samples a large number of possible orientations and conformations of the ligand within the receptor's binding site.
Scoring: Each generated pose is evaluated by a scoring function, which calculates a score representing the predicted binding affinity. The pose with the best score is considered the most likely binding mode.
Key interactions for H1-antihistamines like this compound within the H1 receptor binding site include:
An ionic bond between the protonated tertiary amine of the ligand and the carboxylate side chain of Asp107 in transmembrane helix 3 (TM3). nih.gov
Pi-stacking or hydrophobic interactions between the aromatic rings of the azaphenothiazine core and aromatic residues in the binding pocket, such as Trp158 and Phe432. nih.gov
Scoring functions are critical for the success of docking. They can be classified into several types, including force-field-based, empirical, and knowledge-based functions.
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations can predict the time-dependent behavior of the complex. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into the stability of the binding pose, the flexibility of the protein and ligand, and the role of solvent molecules. scispace.com
An MD simulation of an this compound analog docked into the H1 receptor would:
Start with the best-docked pose from a molecular docking study.
Immerse the complex in a simulated box of water molecules and ions to mimic physiological conditions.
Simulate the movement of every atom over a period of nanoseconds to microseconds.
Analyze the resulting trajectory to assess the stability of key interactions (e.g., hydrogen bonds, ionic bonds) over time and identify any conformational changes in the protein or ligand upon binding. researchgate.net
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of a molecule. mdpi.com Methods like Density Functional Theory (DFT) are used to calculate various electronic properties that are crucial for understanding reactivity and intermolecular interactions. researchgate.net
For this compound analogs, QC calculations can be used to:
Determine Accurate Charge Distributions: Calculate the partial atomic charges on each atom to create more accurate electrostatic potential maps. This is vital for understanding interactions with the receptor. researchgate.net
Analyze Frontier Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions.
Calculate Conformational Energies: Determine the relative energies of different conformers of the flexible side chain to understand which shapes are most stable and likely to be present for receptor binding.
Model Reaction Mechanisms: Investigate the mechanisms of metabolic transformations that the drug may undergo.
These calculations provide fundamental parameters that can be used as descriptors in advanced QSAR models or to refine the force fields used in molecular docking and dynamics simulations. mdpi.com
Pharmacophore Generation and Virtual Screening Methodologies
Computational chemistry plays a pivotal role in modern drug discovery, offering powerful tools to design and identify new therapeutic agents. For this compound, an azaphenothiazine derivative known for its histamine H1 receptor antagonist activity, these computational methods are instrumental in exploring its structure-activity relationships and discovering novel analogs with potentially improved properties. taylorandfrancis.comnih.gov Pharmacophore generation and virtual screening are two such methodologies that are central to this effort.
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect, in this case, antagonism of the H1 receptor. researchgate.netkoreascience.kr These models serve as 3D queries for searching large chemical databases to identify new compounds that fit the model and are therefore likely to be active.
For H1 receptor antagonists like this compound, pharmacophore models are typically developed based on the structures of known active ligands. researchgate.net These models generally consist of a combination of features, including hydrogen bond acceptors, hydrophobic regions, aromatic rings, and a positive ionizable group. researchgate.netijmo.org Specifically for classical H1-antagonists, the pharmacophore often includes two aromatic rings and a basic nitrogen atom that is protonated at physiological pH. ijmo.org
A generalized pharmacophore model for this compound and its analogs, based on common features of phenothiazine-like H1 antagonists, would likely include:
Two Aromatic Rings (AR): Corresponding to the tricyclic ring system of the azaphenothiazine core.
One Hydrophobic (HY) feature: Representing the aliphatic side chain.
One Positive Ionizable (PI) feature: Representing the terminal dimethylamino group, which is protonated at physiological pH.
The spatial arrangement and distances between these features are critical for receptor binding.
| Pharmacophoric Feature | Description | Typical Contribution from this compound Structure |
|---|---|---|
| Aromatic Ring 1 (AR1) | Essential for π-π stacking interactions with aromatic residues in the receptor binding pocket. | Benzene ring of the azaphenothiazine core. |
| Aromatic Ring 2 (AR2) | Contributes to hydrophobic and van der Waals interactions within the binding site. | Pyridine ring of the azaphenothiazine core. |
| Hydrophobic (HY) | Orients the molecule within the hydrophobic pocket of the receptor. | Isopropyl side chain. |
| Positive Ionizable (PI) | Forms a key ionic interaction with an acidic residue (e.g., Aspartate) in the H1 receptor. | Terminal dimethylamino group. |
Once a pharmacophore model is developed and validated, it can be used in a virtual screening campaign to search large databases of chemical compounds for novel H1 receptor antagonists. nih.govacs.org The workflow for such a campaign typically involves several steps:
Database Preparation: A large database of commercially available or proprietary compounds is prepared for screening. This involves generating 3D conformations for each molecule.
Pharmacophore-Based Filtering: The validated pharmacophore model is used as a 3D query to rapidly screen the database. Only molecules that can adopt a conformation matching the pharmacophore's features are retained.
Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking studies. turkjps.org This involves predicting the binding pose and affinity of each compound within the active site of the H1 receptor. For this, a 3D structure of the receptor is required, which can be obtained from X-ray crystallography or through homology modeling. scispace.comnih.gov
Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding affinity and interactions with key amino acid residues in the receptor's binding site.
Visual Inspection and Selection: The top-ranked compounds are visually inspected to assess the quality of their binding pose and interactions. Promising candidates are then selected for experimental testing.
The results of a virtual screening campaign can be summarized in a table that includes the identified compounds (hits), their docking scores, and key predicted interactions with the H1 receptor.
| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions with H1 Receptor | Pharmacophore Fit Score |
|---|---|---|---|
| Hit_001 | -9.8 | Ionic bond with Asp107, π-π stacking with Phe435 | 95.2 |
| Hit_002 | -9.5 | Ionic bond with Asp107, Hydrophobic interaction with Trp428 | 92.8 |
| Hit_003 | -9.2 | Ionic bond with Asp107, π-π stacking with Phe435 | 90.5 |
| Hit_004 | -8.9 | Ionic bond with Asp107, Hydrophobic interaction with Tyr108 | 88.1 |
| Hit_005 | -8.7 | Ionic bond with Asp107, π-π stacking with Trp158 | 85.4 |
These computational methodologies, including pharmacophore generation and virtual screening, are powerful tools for the rational design of novel this compound analogs. researchgate.net By identifying the key structural features required for H1 receptor antagonism and enabling the rapid screening of large chemical libraries, these approaches can significantly accelerate the discovery of new drug candidates.
Advanced Analytical Methodologies for S Isothipendyl Research
Chromatographic Techniques for Enantiomeric Purity and Quantification
Chromatographic methods are fundamental in separating (S)-Isothipendyl from its enantiomer and other related substances, ensuring the quality and specificity of the compound for research purposes.
Chiral HPLC is the definitive method for separating enantiomers and quantifying the enantiomeric purity of Isothipendyl (B1672624). jocpr.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times and thus, their separation. mdpi.com
Research Findings: The separation of phenothiazine-related compounds, including Isothipendyl, is effectively achieved using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. eijppr.commdpi.com A common approach involves using a column like Chiralpak® AD-H or Chiralcel® OD, which are known for their broad applicability in separating chiral molecules. uncw.edumdpi.com The mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. chiralpedia.com The differential stability of these complexes results in the separation.
The mobile phase composition is critical for achieving optimal resolution. For basic compounds like Isothipendyl, a mobile phase consisting of a non-polar solvent (e.g., n-hexane), an alcohol modifier (e.g., isopropanol (B130326) or ethanol), and a small amount of a basic additive (e.g., diethylamine) is typically employed. The basic additive helps to improve peak shape and reduce tailing by minimizing interactions with residual silanol (B1196071) groups on the silica (B1680970) support. Optimization of the mobile phase ratio is essential to balance resolution and analysis time. asianpubs.org
Table 1: Representative Chiral HPLC Method for Isothipendyl Enantiomers
| Parameter | Condition |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of this compound and (R)-Isothipendyl |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the detection and quantification of trace amounts of substances. mdpi.com While Isothipendyl itself may have limited volatility, GC-MS can be employed for trace analysis, particularly for detecting impurities or degradation products in a sample matrix. chromatographyonline.comnist.gov
Research Findings: For trace-level analysis using GC-MS, sample preparation is key. This may involve liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix and concentrate it. For compounds that are not sufficiently volatile or thermally stable, a derivatization step may be required to convert the analyte into a more suitable form for GC analysis. nist.gov
The mass spectrometer, when operated in selected ion monitoring (SIM) mode, provides exceptional sensitivity. In SIM mode, the instrument is set to detect only a few specific mass-to-charge (m/z) ratios corresponding to the most abundant and characteristic fragment ions of the target analyte. This targeted approach filters out background noise, significantly enhancing the signal-to-noise ratio and allowing for quantification at parts-per-billion (ppb) levels. chromatographyonline.com An isotopically labeled internal standard can be used to ensure accurate quantification. nih.gov
Table 2: Hypothetical GC-MS (SIM) Parameters for Trace Isothipendyl Analysis
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Oven Program | 150°C (1 min), ramp to 280°C at 20°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) |
| Target Ions (m/z) | e.g., 285 (Molecular Ion), 72 (Fragment Ion) |
| Application | Detection of trace impurities or residues in raw materials |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles. This technology results in dramatically increased efficiency, resolution, and speed of analysis. waters.commdpi.com
Research Findings: UPLC methods for antihistamines and related pharmaceutical compounds demonstrate a substantial reduction in analysis time, often from over 20 minutes with HPLC to under 5 minutes with UPLC, without compromising data quality. waters.com The enhanced resolution allows for better separation of the main compound from its impurities. For this compound analysis, a reversed-phase UPLC method would typically use a C18 column, such as an Acquity BEH C18. The mobile phase would likely consist of a gradient elution using an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net Coupling UPLC with a mass spectrometer (UPLC-MS/MS) further enhances selectivity and sensitivity, making it a powerful tool for both quantification and impurity profiling. nih.gov
Table 3: Typical UPLC Method Parameters for this compound Assay
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | Photodiode Array (PDA) or MS |
| Benefit | Rapid analysis time (< 5 min), improved resolution and sensitivity |
Spectroscopic Characterization in Mechanistic Studies
Spectroscopic techniques provide invaluable insights into the molecular structure of this compound and its dynamic interactions with biological targets, which is crucial for understanding its mechanism of action.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating protein-ligand interactions at an atomic level. libretexts.org It can be used to map the binding site of this compound on its target, the histamine (B1213489) H₁ receptor (H₁R), and to characterize the conformational changes that occur upon binding. nih.govnih.gov
Research Findings: Since H₁R is a G protein-coupled receptor (GPCR), studying it requires specialized NMR techniques suitable for large membrane proteins. Two-dimensional Transverse Relaxation-Optimized Spectroscopy (TROSY) NMR experiments on stable-isotope labeled receptors can yield high-quality spectra, allowing for the observation of individual amino acid residues. nih.gov
When a ligand like this compound binds to the receptor, it causes changes in the chemical environment of nearby amino acid residues. These changes can be observed as chemical shift perturbations (CSPs) in the NMR spectrum. By identifying the residues that experience the largest shifts, researchers can map the ligand's binding pocket on the receptor surface. Furthermore, techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein, providing a detailed picture of the binding orientation. ¹⁹F-NMR can also be used if a fluorine-labeled ligand is available, as it provides a sensitive probe to report on the ligand's environment and the receptor's response. nih.gov
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the cornerstone for identifying and structurally characterizing drug metabolites in biological samples such as plasma, urine, or liver microsome incubates. ijpras.comresearchgate.net
Research Findings: The process of identifying metabolites of this compound involves incubating the drug in an in vitro system (e.g., with liver microsomes) or analyzing samples from in vivo studies. The resulting mixture is then analyzed by LC-MS/MS. researchgate.net High-resolution mass spectrometry (HRMS) is used to obtain accurate mass measurements of potential metabolites, which allows for the prediction of their elemental formulas. ijpras.com
Tandem mass spectrometry (MS/MS) is then used to fragment the parent drug and the potential metabolites. nih.gov The fragmentation pattern of the parent drug serves as a reference. Metabolites often retain a core part of the parent structure, leading to common fragment ions. By comparing the fragmentation patterns and identifying the mass shifts, the sites and types of metabolic modification (e.g., N-demethylation, hydroxylation, oxidation) can be deduced. nih.gov This workflow enables the creation of a metabolic map for this compound, which is essential for understanding its biotransformation. hmdb.ca
Table 4: Common Metabolic Transformations Detectable by LC-MS/MS
| Metabolic Reaction | Mass Change (Da) | Potential Metabolite of this compound |
| N-Demethylation | -14.01565 | N-desmethyl-isothipendyl |
| Hydroxylation | +15.99491 | Hydroxy-isothipendyl |
| N-Oxidation | +15.99491 | Isothipendyl N-oxide |
| Sulfoxidation | +15.99491 | Isothipendyl S-oxide |
Circular Dichroism (CD) for Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the chiral properties of molecules and to determine the secondary structure of proteins. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov In the context of this compound research, CD spectroscopy is invaluable for analyzing conformational changes in target proteins upon ligand binding.
When this compound interacts with a protein, such as a receptor or a serum albumin, it can induce changes in the protein's secondary structure (e.g., α-helix, β-sheet content). These changes are reflected in the protein's far-UV CD spectrum (typically 190-250 nm). For instance, research on the interaction between isothipendyl hydrochloride (IPH) and bovine serum albumin (BSA) demonstrated a significant conformational change upon binding. researchgate.net The study revealed a marked decrease in the α-helical content of BSA, indicating that the binding event alters the protein's native structure. researchgate.net
The mean residue ellipticity [θ] at specific wavelengths, such as 208 nm and 222 nm, is used to quantify the percentage of α-helical content. The following equations are often employed:
α-helix (%) = [(-[θ]208 - 4000) / (33000 - 4000)] x 100
Where [θ]208 is the mean residue ellipticity at 208 nm.
This analytical approach provides critical insights into the structural consequences of the drug-protein interaction, which can be correlated with binding affinity and functional activity. researchgate.netnih.gov
| Sample | α-Helicity (%) | Data Source |
| Free BSA | 66.4% | researchgate.net |
| BSA-IPH Complex | 39.1% | researchgate.net |
Fluorescence Spectroscopy in Binding Studies
Fluorescence spectroscopy is a highly sensitive technique for studying the binding of ligands to macromolecules, such as proteins. springernature.com It relies on the intrinsic fluorescence of amino acid residues like tryptophan and tyrosine or the use of fluorescent probes. When this compound binds to a protein, it can cause a change in the fluorescence emission spectrum of the protein, a phenomenon known as fluorescence quenching. mdpi.com
This quenching can be either static (due to the formation of a non-fluorescent ground-state complex) or dynamic (resulting from collisional deactivation of the excited state). By analyzing the fluorescence quenching data at different temperatures, key thermodynamic parameters of the binding interaction, including the enthalpy change (ΔH°), entropy change (ΔS°), and Gibbs free energy change (ΔG°), can be determined.
In the study of isothipendyl hydrochloride's interaction with bovine serum albumin (BSA), fluorescence quenching revealed that the binding process was spontaneous. researchgate.net The calculated thermodynamic parameters indicated that hydrophobic forces were the primary drivers of the interaction. researchgate.net Furthermore, using Förster's theory of non-radiative energy transfer (FRET), the distance between the donor (tryptophan residues in BSA) and the acceptor (IPH) was calculated to be 2.21 nm. researchgate.net
| Parameter | Value at 298 K | Unit | Interpretation | Data Source |
| ΔG° | -28.16 | kJ mol-1 | Spontaneous Process | researchgate.net |
| ΔH° | -16.48 | kJ mol-1 | Exothermic | researchgate.net |
| ΔS° | +39.19 | J mol-1 K-1 | Entropy Driven | researchgate.net |
| r (distance) | 2.21 | nm | Proximity of binding | researchgate.net |
UV-Visible Absorption Spectroscopy for Interaction Studies
UV-Visible absorption spectroscopy is a fundamental technique used to detect and quantify molecular interactions. ijpsjournal.com The principle lies in the absorption of UV or visible light by molecules containing π-bonds or non-bonding electrons, which causes transitions to higher anti-bonding molecular orbitals. biomedres.us When a small molecule like this compound binds to a target protein, it can alter the microenvironment of the protein's aromatic amino acid residues (tryptophan, tyrosine, phenylalanine). nih.gov
This alteration in the microenvironment can lead to shifts in the absorption spectrum, such as a bathochromic shift (red shift) or hypsochromic shift (blue shift), or changes in molar absorptivity (hyperchromism or hypochromism). nih.gov These spectral changes provide evidence of complex formation and can be used to understand the nature of the interaction. researchgate.net For example, the interaction between isothipendyl and BSA was studied using UV-Vis spectroscopy, which, in conjunction with fluorescence data, helped to confirm the formation of a ground-state complex, characteristic of a static quenching mechanism. researchgate.net
| Analyte | λmax (nm) without Ligand | λmax (nm) with Ligand | Spectral Shift (nm) | Interpretation |
| Protein X | 280 | 282 | +2 (Bathochromic) | Change in chromophore microenvironment upon binding. |
Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Changes
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for investigating the secondary structure of proteins and detecting changes in chemical bonds upon ligand binding. nih.gov The technique measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to the molecule's functional groups. vscht.cz
In protein analysis, the amide I band (1600–1700 cm⁻¹) is particularly sensitive to the protein's secondary structure. nih.gov The exact frequency of the C=O stretching vibration within this band is dependent on the hydrogen-bonding pattern, which differs for α-helices, β-sheets, turns, and random coils. When this compound binds to its target, it may induce conformational changes that alter the relative proportions of these secondary structural elements. These changes would be observable as shifts in the position and shape of the amide I band. researchgate.net This non-destructive technique can provide detailed information about structural rearrangements that are critical for the biological function or mechanism of action. researchgate.net
| Secondary Structure | Characteristic Frequency Range (cm⁻¹) |
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 (low) / 1680 - 1700 (high) |
| β-Turn | 1660 - 1680 |
| Random Coil | 1640 - 1650 |
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a cornerstone of pharmacology for characterizing drug-receptor interactions with high sensitivity and specificity. nih.gov These assays use a radioactively labeled form of a ligand (e.g., tritiated [³H] or iodinated [¹²⁵I] this compound) to directly measure its binding to a target receptor. There are two primary types of experiments. tocris.com
Saturation Assays: In these experiments, increasing concentrations of the radioligand are incubated with a fixed amount of receptor preparation (e.g., cell membranes). This allows for the determination of the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity, and the maximum receptor density (Bmax), which represents the total number of binding sites. nih.gov
Competition Assays: Here, a fixed concentration of radioligand is co-incubated with varying concentrations of an unlabeled compound (the competitor, such as this compound). This assay measures the competitor's ability to displace the radioligand from the receptor, yielding the inhibitory constant (Ki), which reflects the affinity of the unlabeled drug for the receptor. core.ac.uk
These assays are fundamental for determining the binding affinity and selectivity of this compound for its primary target and for screening against a panel of other receptors to assess its off-target binding profile. tocris.com
| Assay Type | Parameter | Value | Unit | Interpretation |
| Saturation | Kd | 2.5 | nM | High affinity of radioligand for the receptor. |
| Saturation | Bmax | 1500 | fmol/mg protein | Density of receptors in the tissue preparation. |
| Competition | Ki | 5.2 | nM | High affinity of this compound for the receptor. |
X-ray Crystallography and Cryo-Electron Microscopy for Complex Structures
To fully understand the mechanism of action of this compound, it is essential to visualize its interaction with its biological target at an atomic level. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for high-resolution three-dimensional (3D) structure determination. nih.govproteopedia.org
X-ray Crystallography: This technique requires the formation of a high-quality crystal of the this compound-receptor complex. libretexts.org The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be built and refined. wikipedia.orgmdpi.com The resulting structure can reveal the precise binding pose of this compound, identify key amino acid residues involved in the interaction, and explain the basis of its selectivity and affinity. nih.gov
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique, particularly for large, flexible, or difficult-to-crystallize macromolecular complexes. nih.gov In cryo-EM, a solution of the this compound-receptor complex is flash-frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. proteopedia.org These images are then computationally averaged and reconstructed to generate a near-atomic resolution 3D map of the complex. nih.gov Cryo-EM is especially powerful for studying membrane proteins like G protein-coupled receptors (GPCRs), which are common drug targets.
Both techniques provide invaluable structural blueprints that can guide further drug development, such as the rational design of new analogs with improved potency or selectivity. researchgate.net
In Vitro and Preclinical Mechanistic Research Models for S Isothipendyl
Cell-Based Assays for Receptor Function and Signaling
Cell-based assays are fundamental tools for dissecting the functional consequences of (S)-Isothipendyl binding to the histamine (B1213489) H1 receptor. innoprot.com These assays utilize cultured cells that endogenously or recombinantly express the target receptor, allowing for the quantification of various signaling events.
Reporter gene assays are versatile tools for assessing the transcriptional regulation downstream of receptor activation. nih.gov For the histamine H1 receptor, which primarily couples to Gq/11 proteins, activation leads to the stimulation of phospholipase C and subsequent activation of transcription factors such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).
In a typical reporter gene assay for an H1 antagonist like this compound, cells expressing the H1 receptor are co-transfected with a plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element for a relevant transcription factor (e.g., an NF-κB response element). nih.gov When the cells are stimulated with histamine, the H1 receptor-mediated signaling cascade leads to the activation of NF-κB, which then drives the expression of the reporter gene. The activity of the reporter enzyme can be quantified, providing a measure of receptor activation.
To characterize the antagonist activity of this compound, the assay would be performed in the presence of a fixed concentration of histamine and varying concentrations of this compound. A dose-dependent decrease in the reporter gene signal would indicate the inhibitory effect of this compound on histamine-induced H1 receptor activation. The results are typically used to calculate an IC50 value, representing the concentration of the antagonist required to inhibit 50% of the maximal response to the agonist.
Table 1: Hypothetical Reporter Gene Assay Data for this compound
| This compound Concentration (nM) | Histamine-induced Luciferase Activity (Relative Light Units) | % Inhibition |
| 0 (Histamine only) | 10,000 | 0 |
| 0.1 | 8,500 | 15 |
| 1 | 6,000 | 40 |
| 10 | 2,500 | 75 |
| 100 | 500 | 95 |
| 1000 | 100 | 99 |
Activation of the Gq/11-coupled histamine H1 receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. nih.govnih.gov This increase in intracellular Ca2+ concentration is a hallmark of H1 receptor activation and can be measured using fluorescent calcium indicators. researchgate.netmyds.me
In a calcium mobilization assay, cells expressing the H1 receptor are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2, Fluo-4). Upon stimulation with histamine, the binding of Ca2+ to the dye results in a change in its fluorescent properties, which can be detected by a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. ebi.ac.uk
To assess the antagonist properties of this compound, cells would be pre-incubated with varying concentrations of the compound before the addition of histamine. A competitive antagonist like this compound would be expected to cause a concentration-dependent inhibition of the histamine-induced increase in intracellular calcium. This allows for the determination of the IC50 value for this compound in blocking this specific signaling pathway.
Table 2: Hypothetical Calcium Mobilization Assay Data for this compound
| This compound Concentration (nM) | Histamine-induced Peak Fluorescence Intensity (Arbitrary Units) | % Inhibition |
| 0 (Histamine only) | 5000 | 0 |
| 0.1 | 4200 | 16 |
| 1 | 2800 | 44 |
| 10 | 1100 | 78 |
| 100 | 300 | 94 |
| 1000 | 150 | 97 |
While the primary signaling pathway of the histamine H1 receptor is through Gq/11, there is evidence that under certain conditions, it can also influence cyclic adenosine (B11128) monophosphate (cAMP) levels. researchgate.net Some H1 receptor antagonists have been shown to act as inverse agonists, meaning they can reduce the basal, or constitutive, activity of the receptor in the absence of an agonist. This can sometimes be observed as a change in cAMP levels.
In a cAMP accumulation assay, intracellular cAMP levels are measured, often using techniques like competitive immunoassays or reporter systems based on cAMP response elements. To investigate the potential inverse agonist activity of this compound, cells expressing the H1 receptor would be treated with the compound alone. A decrease in basal cAMP levels would suggest inverse agonism.
Alternatively, to confirm that this compound does not act via Gs or Gi-coupled pathways, its effect on forskolin-stimulated cAMP accumulation can be assessed. Forskolin directly activates adenylyl cyclase, leading to an increase in cAMP. A true H1 antagonist is not expected to significantly alter forskolin-stimulated cAMP levels.
Table 3: Hypothetical cAMP Accumulation Assay Data for this compound (Inverse Agonism)
| This compound Concentration (nM) | Basal cAMP Level (pmol/well) | % Decrease from Basal |
| 0 (Control) | 10 | 0 |
| 1 | 9.5 | 5 |
| 10 | 8.0 | 20 |
| 100 | 6.5 | 35 |
| 1000 | 5.0 | 50 |
Organ Bath Studies for Tissue-Specific Responses (Mechanistic Focus)
Organ bath studies provide a valuable ex vivo model to investigate the physiological effects of a compound on intact tissues. researchgate.net For an H1 antagonist like this compound, these studies are typically performed on smooth muscle preparations that contract in response to histamine, such as isolated guinea pig ileum or tracheal strips.
In a typical organ bath setup, a segment of tissue is suspended in a temperature-controlled bath containing a physiological salt solution and aerated with carbogen (B8564812) (95% O2, 5% CO2). The contractile force of the tissue is measured using an isometric force transducer.
To characterize the antagonist properties of this compound, cumulative concentration-response curves to histamine are generated in the absence and presence of increasing concentrations of this compound. A competitive antagonist will cause a parallel rightward shift of the histamine concentration-response curve without a reduction in the maximum response. uam.es From these shifts, a Schild plot can be constructed to determine the pA2 value, which is a measure of the antagonist's affinity for the receptor. nih.govresearchgate.netslideshare.netslideshare.net A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
Table 4: Hypothetical Schild Plot Data for this compound in Guinea Pig Ileum
| This compound Concentration (M) | Log [this compound] | Dose Ratio (DR) | Log (DR-1) |
| 1 x 10^-9 | -9.0 | 2.5 | 0.18 |
| 3 x 10^-9 | -8.5 | 5.0 | 0.60 |
| 1 x 10^-8 | -8.0 | 11.0 | 1.00 |
| 3 x 10^-8 | -7.5 | 31.0 | 1.48 |
From this data, a Schild plot of log(DR-1) versus log[this compound] would be generated. The x-intercept of this plot would provide the pA2 value.
Receptor Binding Assays with Membrane Preparations
Receptor binding assays are a direct method to quantify the affinity of a ligand for its receptor. nih.gov These assays are typically performed using membrane preparations from cells or tissues that are rich in the receptor of interest.
For the histamine H1 receptor, radioligand binding assays are commonly employed. In these assays, a radiolabeled H1 antagonist (e.g., [3H]-mepyramine) is incubated with the membrane preparations. The amount of radioligand bound to the receptors is then measured.
To determine the binding affinity of this compound, a competition binding experiment is performed. The membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. This compound will compete with the radioligand for binding to the H1 receptor, leading to a concentration-dependent decrease in the amount of bound radioactivity. From this data, the inhibition constant (Ki) of this compound can be calculated, which is a measure of its binding affinity. The stereoselectivity of binding can be assessed by comparing the Ki values of the (S)- and (R)-enantiomers.
Table 5: Hypothetical Receptor Binding Affinity Data for Isothipendyl (B1672624) Enantiomers
| Compound | Ki (nM) for H1 Receptor |
| This compound | 5.2 |
| (R)-Isothipendyl | 158.6 |
| Racemic Isothipendyl | 25.4 |
Enzymatic Assays in Recombinant Systems
Enzymatic assays in recombinant systems can be used to investigate the potential effects of this compound on enzymes involved in its metabolism or on enzymes that are part of the signaling pathways it modulates. psu.edu For instance, the metabolism of many phenothiazine (B1677639) derivatives is mediated by cytochrome P450 (CYP) enzymes. wikipedia.org
To study the metabolic profile of this compound, in vitro assays using recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) can be performed. This compound would be incubated with individual recombinant CYP enzymes in the presence of necessary cofactors (e.g., NADPH). The depletion of the parent compound and the formation of metabolites can be monitored over time using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS). These studies can identify the specific CYP isoforms responsible for the metabolism of this compound and can reveal any stereoselective differences in metabolism between the enantiomers.
Furthermore, given that some phenothiazines have been shown to interact with other enzymes, such as carbonic anhydrases, enzymatic assays with a panel of recombinant enzymes could be employed to assess the selectivity profile of this compound. nih.gov
Table 6: Hypothetical Metabolic Stability of Isothipendyl Enantiomers in Recombinant CYP2D6
| Compound | Incubation Time (min) | % Parent Compound Remaining |
| This compound | 0 | 100 |
| 15 | 85 | |
| 30 | 65 | |
| 60 | 40 | |
| (R)-Isothipendyl | 0 | 100 |
| 15 | 95 | |
| 30 | 88 | |
| 60 | 75 |
Genetic and Molecular Tools in Mechanistic Studies
The elucidation of the precise molecular mechanisms underpinning the pharmacological effects of this compound can be significantly advanced through the use of sophisticated genetic and molecular tools. These approaches allow for the direct investigation of target engagement, validation of on-target and off-target effects, and the exploration of the downstream molecular pathways modulated by the compound. By manipulating the expression of specific genes, researchers can create highly controlled experimental systems to dissect the compound's mechanism of action with a high degree of specificity.
Gene Knockout/Knockdown Models for Target Validation
Gene knockout and knockdown technologies are powerful tools for validating the molecular targets of a compound like this compound. patsnap.com These techniques involve the complete removal (knockout) or partial reduction (knockdown) of the expression of a specific gene, allowing researchers to observe how the absence or reduction of the corresponding protein affects the cellular or organismal response to the drug. wikipedia.org
In the context of this compound, which is known to be a potent histamine H1 receptor antagonist, gene knockout or knockdown studies would be instrumental in confirming that this receptor is indeed its primary target. drugbank.comnih.govpatsnap.com For instance, a hypothetical study could involve the use of cell lines or animal models where the gene encoding the histamine H1 receptor (HRH1) has been knocked out. In such a model, the cellular or physiological responses typically elicited by this compound, such as the inhibition of histamine-induced calcium mobilization, would be expected to be significantly diminished or completely absent.
A hypothetical study design and its expected outcomes for target validation of this compound using gene knockout/knockdown models are summarized in the table below.
| Model | Target Gene | This compound Treatment Outcome | Interpretation |
| Wild-Type Cells | HRH1 (normal expression) | Inhibition of histamine-induced response | This compound is effective in wild-type cells. |
| HRH1 Knockout Cells | HRH1 (no expression) | No significant inhibition of histamine-induced response | Confirms HRH1 as the primary target for the antihistaminic effect. |
| CHRM3 Knockdown Cells | CHRM3 (reduced expression) | Reduced inhibition of acetylcholine-induced response | Suggests this compound has off-target effects on the M3 muscarinic receptor. |
| HTR2A Knockdown Cells | HTR2A (reduced expression) | Reduced inhibition of serotonin-induced response | Suggests this compound has off-target effects on the 5-HT2A serotonin (B10506) receptor. |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Transgenic Animal Models for Molecular Pathway Exploration (non-clinical endpoint)
Transgenic animal models offer a more integrated, organism-level system to explore the molecular pathways affected by this compound, beyond simple target validation. drugbank.com These models are genetically engineered to carry a foreign gene or to have a modification in one of their own genes, which can serve as a reporter for the activity of a specific signaling pathway.
For exploring the molecular pathways downstream of the histamine H1 receptor that are modulated by this compound, a transgenic mouse model could be developed. For example, a "reporter mouse" could be engineered to express a fluorescent protein, such as Green Fluorescent Protein (GFP), under the control of a promoter for a gene known to be regulated by H1 receptor signaling, such as a gene involved in the inflammatory response.
In this hypothetical model, the administration of an inflammatory agent that activates the H1 receptor pathway would lead to an increase in GFP expression in specific tissues. Subsequent treatment with this compound would be expected to suppress this GFP expression, providing a visual and quantifiable readout of the compound's ability to modulate this specific molecular pathway in a living organism. This approach allows for the non-invasive monitoring of drug activity on a molecular level and can provide valuable insights into the compound's pharmacodynamics.
The table below outlines a hypothetical study using a transgenic reporter mouse model to explore the molecular pathway engagement of this compound.
| Animal Model | Treatment Group | Measured Endpoint | Expected Outcome |
| Transgenic Reporter Mouse | Vehicle Control | Baseline GFP expression in target tissue | Low or basal level of fluorescence. |
| Transgenic Reporter Mouse | Inflammatory Agent | GFP expression in target tissue | Significant increase in fluorescence, indicating pathway activation. |
| Transgenic Reporter Mouse | Inflammatory Agent + this compound | GFP expression in target tissue | Dose-dependent decrease in fluorescence compared to the inflammatory agent alone. |
| Wild-Type Mouse | Inflammatory Agent + this compound | Tissue inflammation markers | Reduction in inflammation, correlating with the findings in the transgenic model. |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Future Directions and Emerging Research Avenues for S Isothipendyl
Development of Novel Research Probes and Tools
A foundational step in deepening the understanding of (S)-Isothipendyl's mechanism of action involves the creation of specialized chemical probes. The synthesis of derivatives of the parent compound can transform it into a versatile tool for biochemical and cell-based assays. nih.gov These probes are designed not as therapeutics, but as instruments to investigate biological systems.
Future research could focus on developing several classes of this compound-based probes:
Fluorescent Probes: By chemically attaching a fluorophore to the this compound scaffold, researchers could create probes to visualize the subcellular localization and trafficking of the histamine (B1213489) H1 receptor in real-time using advanced microscopy techniques. This would provide direct insight into how this compound engages with its target in a native cellular environment.
Biotinylated Probes: The addition of a biotin (B1667282) tag would enable affinity-based pulldown experiments. In this approach, the biotinylated this compound probe would be introduced to cell lysates, where it would bind to its molecular targets. These target proteins could then be isolated using streptavidin-coated beads and identified via mass spectrometry, providing a method to confirm known targets and discover novel binding partners.
Photoaffinity Probes: Incorporating a photoreactive group into the this compound structure would allow for photoaffinity labeling. Upon exposure to UV light, this probe would form a permanent covalent bond with its binding targets. This technique is particularly powerful for capturing even transient or low-affinity interactions that might otherwise be missed, offering a robust method for identifying direct protein targets in complex biological samples.
The development of such tool compounds is a critical prerequisite for many of the advanced mechanistic studies outlined in subsequent sections.
Exploration of Undiscovered Molecular Targets
Like many first-generation antihistamines, this compound is known to possess anticholinergic and antiserotoninergic effects, suggesting it interacts with more than just the histamine H1 receptor. nih.gov This "off-target" activity is a key area for future investigation, as these unintended interactions could be harnessed for new therapeutic purposes. taylorandfrancis.com Modern drug discovery techniques provide powerful avenues for systematically de-orphaning the full spectrum of molecular targets for established drugs. nih.govumich.edu
Promising research avenues include:
In Silico Target Prediction: Computational platforms such as SwissTargetPrediction and SEA can predict potential protein targets based on the chemical structure of this compound by comparing it to libraries of known ligands. nih.gov This approach can rapidly generate a list of high-probability candidate targets for subsequent experimental validation.
Chemical Proteomics: Activity-based protein profiling (ABPP) and other chemical proteomics methods can be used to identify enzyme families or other proteins that interact with this compound directly in a cellular context. nih.gov This provides an unbiased view of the compound's "interactome."
Broad Panel Screening: Testing this compound against large, commercially available panels of receptors, ion channels, and enzymes can provide a quantitative assessment of its activity at hundreds of distinct molecular targets, thereby building a comprehensive polypharmacological profile.
Identifying these undiscovered targets is crucial, as it could reveal novel mechanisms of action and provide a rationale for repurposing this compound for new disease indications. nih.gov
Integration of Multi-Omics Data in Mechanistic Studies
To achieve a holistic understanding of the cellular response to this compound, future studies must move beyond single-target analysis and embrace a systems-level perspective. nih.gov The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—provides a comprehensive snapshot of the dynamic molecular changes induced by the compound. bamsjournal.com
A potential research workflow could involve treating relevant cell types (e.g., neurons, immune cells, or smooth muscle cells) with this compound and applying a multi-omics approach:
Transcriptomics (RNA-Seq): This would reveal changes in gene expression, identifying entire pathways that are upregulated or downregulated following H1 receptor blockade or engagement with off-targets. nih.govnih.gov
Proteomics: Quantitative mass spectrometry-based proteomics would identify changes in the abundance of thousands of proteins, offering a view of the cellular response that is closer to function than transcriptomics alone. nih.govmdpi.com
Metabolomics: By analyzing the levels of small-molecule metabolites, researchers could uncover shifts in cellular metabolism and signaling pathways resulting from the compound's activity.
Integrating these datasets can reveal unexpected connections between the initial drug-target interaction and the ultimate physiological effect, providing novel insights into the compound's mechanism of action. nih.govmdpi.com
Advanced Bio-Computational Methodologies in this compound Research
The application of advanced computational methods offers a powerful, cost-effective way to guide and supplement experimental research on this compound. nih.govmdpi.com These in silico techniques can provide insights at an atomic level of detail that is often inaccessible through laboratory experiments alone. frontiersin.orgtaylorfrancis.com
Key computational approaches for future research include:
Molecular Docking and Dynamics: Molecular docking simulations can predict the precise binding mode of this compound within the binding pocket of the histamine H1 receptor and other potential off-targets. nih.govmdpi.comresearchgate.net Subsequent molecular dynamics simulations can then model the behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes induced by binding. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can identify the key chemical features of the this compound molecule that are critical for its biological activity. mdpi.com This information is invaluable for the rational design of new derivatives with enhanced potency, improved selectivity, or other desirable properties. mdpi.com
Virtual Screening: Once a validated 3D model of a target receptor is established, virtual screening can be used to computationally test large libraries of compounds to identify other molecules that might bind to the same target, potentially leading to the discovery of novel modulators. mdpi.com
These bio-computational tools can accelerate the research cycle by prioritizing experiments, interpreting complex data, and generating new, testable hypotheses. nih.gov
Synergistic Research with Other Modulators for Mechanistic Insights
Investigating the effects of this compound in combination with other well-characterized molecular modulators can be a powerful strategy for dissecting its signaling pathways and uncovering synergistic relationships. nih.gov When the combined effect of two drugs is greater than the sum of their individual effects, it points to an interaction between their mechanisms of action.
Future mechanistic studies could explore combinations of this compound with:
Modulators of Downstream Signaling: The histamine H1 receptor signals through Gq/11 proteins, leading to the activation of pathways like phospholipase C. By co-administering this compound with known inhibitors or activators of these downstream effectors, researchers can confirm the signaling cascade and potentially uncover pathway crosstalk.
Such studies are critical for building a detailed mechanistic model of how this compound works and can provide a rational basis for the development of novel combination therapies that exploit synergistic interactions. nih.gov
Q & A
Q. What are the key considerations in designing experiments to assess the stereospecific activity of (S)-Isothipendyl in in vitro models?
- Methodological Answer :
- Enantiomer Purity : Use chiral chromatography (e.g., HPLC with chiral stationary phases) to verify enantiomeric purity ≥98% to avoid confounding results from racemic mixtures .
- Control Groups : Include both the (R)-enantiomer and racemic mixtures to isolate stereospecific effects.
- Dose-Response Curves : Establish multiple concentrations (e.g., 1 nM–100 µM) to evaluate potency (EC₅₀/IC₅₀) and efficacy (Emax) .
- Replicability : Document batch-to-batch variability in synthesis and storage conditions (e.g., light sensitivity) to ensure reproducibility .
Q. How can researchers validate the binding affinity of this compound to histamine H1 receptors compared to its enantiomers?
- Methodological Answer :
- Radioligand Displacement Assays : Use [³H]-pyrilamine in competitive binding assays with transfected HEK-293 cells expressing H1 receptors. Normalize data to nonspecific binding (e.g., 10 µM mepyramine) .
- Statistical Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate Ki values. Report confidence intervals to address variability across replicates .
- Cross-Validation : Compare results with alternative methods (e.g., surface plasmon resonance) to confirm binding kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the efficacy of this compound across different in vivo models of allergic inflammation?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of existing studies (e.g., murine vs. guinea pig models) to identify confounding variables (e.g., species-specific receptor isoforms) .
- Dose Optimization : Adjust dosing regimens to account for metabolic differences (e.g., cytochrome P450 activity in rodents vs. primates) .
- Biomarker Correlation : Measure plasma levels of this compound alongside histamine or cytokine markers (e.g., IL-4, IL-13) to link pharmacokinetics to pharmacodynamics .
Q. What strategies are effective in elucidating the metabolic pathways of this compound in hepatic microsomal assays?
- Methodological Answer :
- Phase I Metabolism : Incubate this compound with human liver microsomes + NADPH. Use LC-MS/MS to identify hydroxylated or demethylated metabolites .
- Enzyme Inhibition : Co-incubate with CYP3A4/2D6 inhibitors (e.g., ketoconazole, quinidine) to map isoform-specific contributions .
- Data Interpretation : Apply Michaelis-Menten kinetics to calculate intrinsic clearance (CLint) and extrapolate to in vivo hepatic clearance .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported half-life values of this compound across pharmacokinetic studies?
- Methodological Answer :
- Standardized Protocols : Adopt harmonized experimental conditions (e.g., pH, temperature, protein content) in plasma stability assays .
- Cross-Lab Validation : Share reference samples between laboratories to calibrate analytical instruments (e.g., UPLC vs. HPLC) .
- Error Reporting : Quantify inter-assay variability using coefficients of variation (CV%) and disclose detection limits (e.g., LOQ = 5 ng/mL) .
Q. What analytical techniques are critical for distinguishing this compound degradation products under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose this compound to heat (40°C), light (UV-A), and oxidative (H₂O₂) stress. Use NMR and HRMS to characterize degradation products .
- Stability-Indicating Methods : Develop HPLC-DAD methods with resolution ≥2.0 between parent compound and degradants .
- Statistical Tools : Apply principal component analysis (PCA) to correlate degradation pathways with environmental factors .
Structural and Mechanistic Depth
Q. What computational approaches are recommended to model the interaction between this compound and histamine H1 receptors?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of H1 receptors (PDB: 3RZE) to predict binding poses. Validate with mutagenesis data (e.g., D107A mutants) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes in lipid bilayers (100 ns trajectories) to assess conformational stability .
- Free Energy Calculations : Apply MM-GBSA to estimate binding free energy (ΔG) and compare with experimental Ki values .
Tables of Critical Data
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
